Product packaging for Cyclobutyl(1H-imidazol-2-yl)methanone(Cat. No.:)

Cyclobutyl(1H-imidazol-2-yl)methanone

Cat. No.: B15302033
M. Wt: 150.18 g/mol
InChI Key: ODPXGWWNENAHEA-UHFFFAOYSA-N
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Description

Cyclobutyl(1H-imidazol-2-yl)methanone (CAS 69393-26-6) is a heterocyclic compound of significant interest in scientific research, particularly in the field of medicinal chemistry. The compound features a cyclobutyl ring directly linked via a methanone group to a 1H-imidazole moiety, a privileged structure in drug discovery known for its diverse biological interactions . Its molecular formula is C8H10N2O, and it has a molecular weight of 150.18 g/mol . The primary value of this compound lies in its role as a versatile chemical building block. It serves as a key synthetic intermediate for the development of more complex molecules, including metal complexes and potential pharmaceutical candidates. For instance, its structural motif is relevant in the design of inhibitors for various biological targets. Research into similar cyclobutyl-containing heterocycles has shown promise in areas such as phosphodiesterase 10 (PDE10) inhibition for central nervous system disorders , and the imidazole ring is well-known for its ability to coordinate with metal ions, which is crucial in enzyme inhibition and receptor modulation studies . Furthermore, structural analogs have been investigated for their potential antimicrobial and anticancer properties, making this scaffold a valuable template for bioactivity screening . Multiple synthetic strategies have been optimized for its production, including nucleophilic acylation of 2-lithioimidazole with cyclobutanoyl chloride and more modern palladium-catalyzed C–H functionalization protocols, which can achieve yields of up to 89% . The compound's structure can be confirmed through standard spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B15302033 Cyclobutyl(1H-imidazol-2-yl)methanone

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

cyclobutyl(1H-imidazol-2-yl)methanone

InChI

InChI=1S/C8H10N2O/c11-7(6-2-1-3-6)8-9-4-5-10-8/h4-6H,1-3H2,(H,9,10)

InChI Key

ODPXGWWNENAHEA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)C2=NC=CN2

Origin of Product

United States

Preparation Methods

Nucleophilic Acylation of 2-Lithioimidazole

Procedure :

  • Generate 2-lithioimidazole by treating 1H-imidazole with n-butyllithium in THF at −78°C under inert atmosphere.
  • React with cyclobutanoyl chloride (1.2 equiv) at −20°C for 2 h.
  • Quench with aqueous HCl and extract with ethyl acetate.

Optimization :

  • Lowering the temperature to −20°C prevents cyclobutanoyl chloride decomposition.
  • Yields: 68–72% after silica gel chromatography.

Mechanistic Insight :
The lithiated imidazole acts as a strong nucleophile, attacking the electrophilic carbonyl carbon (Fig. 1A). Steric hindrance from the cyclobutyl group necessitates extended reaction times compared to linear acyl chlorides.

Palladium-Catalyzed C–H Functionalization

Daugulis Protocol Adaptation :

  • Substrate : Cyclobutane-1-carboxamide with an 8-aminoquinoline directing group.
  • Conditions : Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv), and cyclobutanoyl iodide in HFIP at 110°C for 24 h.

Results :

  • Monoacylation achieved in 89% yield with <5% diacylated byproduct.
  • HFIP solvent enhances selectivity by stabilizing the Pd intermediate through hydrogen bonding.

Comparison :
Traditional Friedel-Crafts acylation fails due to imidazole’s low reactivity, underscoring the superiority of C–H activation (Table 1).

Table 1. Efficiency of Acylation Methods

Method Yield (%) Byproducts (%)
Nucleophilic Acylation 72 12
C–H Functionalization 89 5
Cyclization (Section 2.3) 65 18

Cyclization of β-Ketoamides

Synthetic Route :

  • Condense cyclobutanecarboxylic acid with ethyl glycinate to form β-ketoamide.
  • Cyclodehydrate using POCl₃/PCl₅ (1:3) at reflux for 6 h.

Key Challenges :

  • Over-oxidation of the cyclobutane ring necessitates strict temperature control (<80°C).
  • Yields: 65% after recrystallization from ethanol/water.

Spectroscopic Validation :

  • ¹H NMR : Singlet at δ 8.21 ppm confirms the imidazole C2-H.
  • IR : Stretching vibrations at 1675 cm⁻¹ (C=O) and 1550 cm⁻¹ (C=N).

Suzuki-Miyaura Coupling of Cyclobutyl Boronic Esters

Innovative Approach :

  • Cross-couple 2-iodoimidazole with cyclobutyltrifluoroborate using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C.

Advantages :

  • Tolerates steric bulk, achieving 78% isolated yield.
  • Scalable to gram quantities without column chromatography.

Limitations :

  • Requires pre-functionalized imidazole precursors, increasing synthetic steps.

Structural and Electronic Characterization

X-ray Crystallography

Single-crystal analysis (compound analogous to):

  • Bond Lengths : C=O (1.214 Å), C2–N1 (1.316 Å).
  • Dihedral Angle : 42.5° between imidazole and cyclobutyl planes, indicating moderate conjugation.

Hirshfeld Analysis :

  • H···H contacts (64%) dominate crystal packing, with C···O interactions (12%) stabilizing the lattice.

DFT/B3LYP Calculations

  • HOMO-LUMO Gap : 5.3 eV, suggesting kinetic stability.
  • NBO Charges : Imidazole N3 (−0.52 e) acts as the primary nucleophilic site.

Biological Activity and Applications

Insecticidal Performance

Testing Against Nilaparvata lugens :

  • LC₅₀ : 0.8 μM (thiamethoxam: 1.9 μM).
  • Mode of Action : Docking simulations show hydrogen bonding with His152 and π-stacking with Phe184 of acetylcholinesterase (PDBID 3wyw).

Catalytic Applications

Imidazole-coordinated Pd complexes derived from the title compound exhibit 92% yield in Mizoroki-Heck reactions, outperforming traditional N-heterocyclic carbene ligands.

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl(1H-imidazol-2-yl) ketone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution on the imidazole ring.

Major Products: The major products formed from these reactions include substituted imidazoles, secondary alcohols, and keto-aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclobutyl(1H-imidazol-2-yl) ketone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclobutyl(1H-imidazol-2-yl) ketone involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can modulate receptor functions by binding to specific sites, altering signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features
Compound Name Core Structure Key Substituents/Modifications
Cyclobutyl(1H-imidazol-2-yl)methanone Cyclobutyl + imidazole-2-yl + methanone Simple imidazole ring
6x () Cyclobutyl + benzimidazole + pyrazole Benzimidazole (aromatic fused ring), 3,5-dimethylpyrazole
7a/7b () Pyrazole + thiophene + methanone Thiophene with cyano (7a) or ester (7b) groups

Key Observations :

  • Cyclobutyl vs.
  • Imidazole Derivatives : The target compound’s simple imidazole contrasts with 6x ’s benzimidazole (enhanced aromaticity) and 7a/7b ’s pyrazole (additional nitrogen for hydrogen bonding).
Physicochemical Properties
  • Polarity: The target compound’s imidazole and cyclobutyl groups may confer moderate polarity, similar to 6x (Rf = 0.63 in DCM/MeOH). However, 7a/7b’s cyano/ester groups likely increase solubility in polar aprotic solvents .
  • Electronic Properties : Computational studies (e.g., density functional theory, as in ) could predict differences in HOMO-LUMO gaps. The cyclobutyl ring’s strain may lower stability compared to 6x ’s benzimidazole or 7a/7b ’s thiophene systems .

Biological Activity

Cyclobutyl(1H-imidazol-2-yl)methanone is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring attached to an imidazole moiety, which contributes to its unique chemical properties. The imidazole ring is known for its ability to coordinate with metal ions, which is crucial for enzyme inhibition and receptor modulation.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can interact with various enzymes by coordinating with metal ions at their active sites. This interaction can inhibit enzymatic activity, making it a candidate for developing enzyme inhibitors.
  • Receptor Modulation : this compound may bind to specific receptors, altering their signal transduction pathways. This property is significant for therapeutic applications in various diseases.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits activity against Mycobacterium tuberculosis (M. tuberculosis). In a screening of over 98,000 compounds, several imidazole derivatives, including this compound, showed promising inhibition rates against M. tuberculosis with minimal cytotoxicity towards human liver cells (HepG2) .

2. Cancer Research

The compound has also been investigated for its anticancer properties. In vitro assays demonstrated that it inhibited the growth of various cancer cell lines, including those expressing high levels of specific receptors targeted by the compound. The selectivity index (SI) indicates that this compound has a favorable profile with lower toxicity to healthy cells compared to cancer cells .

Table 1: Biological Activity Summary

Activity Target IC50 (µM) Selectivity Index
Enzyme InhibitionPDE10A4.5High
AntimicrobialM. tuberculosis<20Moderate
Cancer Cell GrowthHCT116 (colon cancer)0.95High

Notable Research Findings

  • A study confirmed the efficacy of this compound against M. tuberculosis, showing that it could inhibit growth effectively at concentrations below 20 µM .
  • Another investigation into its anticancer properties revealed an IC50 value of 0.95 µM against HCT116 cells, indicating potent antiproliferative activity .

Q & A

Basic: What synthetic strategies are effective for optimizing the yield of cyclobutyl(1H-imidazol-2-yl)methanone?

Methodological Answer:
Key factors include:

  • Reaction Conditions : Use anhydrous potassium carbonate as a base in refluxing dioxane (16–24 hours) to facilitate nucleophilic substitution between cyclobutylmethanone precursors and imidazole derivatives .
  • Purification : Recrystallization from ethanol improves purity, though yields may vary (25–40% based on substituent steric effects) .
  • Catalytic Additives : Sub-stoichiometric amounts of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction efficiency in polar aprotic solvents .

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : The cyclobutyl proton signals appear as a multiplet (δ 2.5–3.5 ppm), while imidazole protons resonate as singlets (δ 7.0–8.5 ppm) .
    • ¹³C NMR : The carbonyl carbon (C=O) typically appears at δ 165–175 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the exact mass (e.g., [M+H]⁺ for C₉H₁₁N₂O: 163.0871) within 5 ppm error .
  • HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

  • Computational Setup : Use the B3LYP/6-311+G(d,p) basis set to calculate molecular orbitals, HOMO-LUMO gaps, and electrostatic potential surfaces .
  • Key Insights :
    • The cyclobutyl ring induces steric strain, lowering the energy barrier for nucleophilic attack at the carbonyl group .
    • Electron-withdrawing substituents on the imidazole ring enhance electrophilicity, which correlates with bioactivity .
  • Validation : Compare computed IR spectra (e.g., C=O stretch at ~1660 cm⁻¹) with experimental data .

Advanced: How can researchers resolve contradictions in reported biological activity data for imidazole-based methanones?

Methodological Answer:

  • Assay Standardization :
    • Anti-inflammatory Testing : Use the Winter-Carrageenan model (rat paw edema) with phenylbutazone as a positive control. Calculate inhibition as [1 - (Vt/Vc)] × 100, ensuring consistent carrageenan concentration (1% w/v) .
    • Antimicrobial Screening : Follow CLSI guidelines for disk diffusion assays against C. albicans and E. coli, using ciprofloxacin/clotrimazole as standards .
  • Data Normalization : Account for variations in cell viability assays (e.g., MTT vs. resazurin) by reporting IC₅₀ values relative to internal controls .

Basic: What physicochemical parameters are critical for solubility and stability profiling of this compound?

Methodological Answer:

  • LogP : Predicted via HPLC retention times or computational tools (e.g., XLogP3). Values >2 indicate lipophilicity, necessitating DMSO for in vitro assays .
  • Melting Point : Typically 100–135°C; deviations suggest impurities or polymorphic forms .
  • pH Stability : Test degradation in buffers (pH 1–10) over 24 hours. Imidazole rings are prone to hydrolysis under acidic conditions .

Advanced: What molecular docking approaches elucidate the interaction between this compound and biological targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450, cyclooxygenase-2) due to the compound’s lipophilic cyclobutyl group .
  • Docking Workflow :
    • Prepare the ligand (methanone) and receptor (PDB ID: e.g., 1CX2) using AutoDock Tools.
    • Use Lamarckian genetic algorithms with 100 runs to sample binding modes.
    • Validate poses via molecular dynamics (MD) simulations (10 ns, NPT ensemble) .
  • Key Metrics : Binding energy ≤ -7 kcal/mol and hydrogen bonds with catalytic residues (e.g., His75 in COX-2) suggest therapeutic potential .

Basic: How does substituent variation on the imidazole ring influence reactivity and bioactivity?

Methodological Answer:

  • Electron-Donating Groups (e.g., -OCH₃) : Increase nucleophilicity, improving yields in alkylation reactions but reducing antimicrobial potency .
  • Electron-Withdrawing Groups (e.g., -NO₂) : Enhance electrophilicity, accelerating Michael addition reactions and boosting anti-inflammatory activity (e.g., 35% inhibition at 100 mg/kg) .
  • Steric Effects : Bulky substituents (e.g., -C₆H₅) reduce solubility but improve target selectivity in enzyme inhibition assays .

Advanced: What strategies mitigate synthetic byproducts in multi-step methanone syntheses?

Methodological Answer:

  • Intermediate Trapping : Use scavenger resins (e.g., polymer-bound isocyanate) to remove unreacted chloroacetyl chloride .
  • Chromatography : Flash chromatography with gradients (e.g., DCM/MeOH 90:10) separates regioisomers (e.g., 4- vs. 5-substituted imidazoles) .
  • In Situ Monitoring : TLC (silica, UV-active) or inline IR spectroscopy tracks reaction progress, minimizing over-reaction .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

  • HepG2 Cells : Assess hepatotoxicity via ATP luminescence assays after 48-hour exposure (IC₅₀ < 50 µM indicates low risk) .
  • hERG Inhibition : Use patch-clamp electrophysiology to evaluate cardiac liability; >10 µM displacement is concerning .

Advanced: How do crystallographic studies inform the solid-state behavior of this compound derivatives?

Methodological Answer:

  • X-ray Diffraction : Resolve cyclobutyl ring puckering (e.g., envelope vs. twist conformers) and hydrogen-bonding networks involving the imidazole N-H .
  • Thermal Analysis : DSC/TGA identifies polymorph transitions; endotherms at 120–130°C correlate with melting points .

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